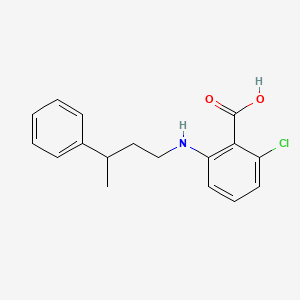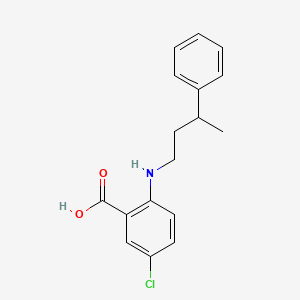![molecular formula C16H19NO3 B7570585 4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid](/img/structure/B7570585.png)
4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid, also known as NS-398, is a non-steroidal anti-inflammatory drug (NSAID) that has been widely used in scientific research. It is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain.
Mécanisme D'action
4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid selectively inhibits COX-2, which is induced in response to inflammation and other stimuli. COX-2 is responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory effects in various animal models of inflammation. It has also been shown to inhibit tumor growth and angiogenesis in animal models of cancer. In addition, it has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid is a selective inhibitor of COX-2, which makes it a valuable tool for studying the role of COX-2 in various biological processes. However, it has some limitations. For example, it has been shown to have off-target effects on other enzymes, such as peroxidase and lipoxygenase. In addition, it has poor solubility in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid. One direction is to study its effects on other biological processes, such as wound healing and bone regeneration. Another direction is to develop more potent and selective COX-2 inhibitors that have fewer off-target effects. Finally, there is a need to develop better methods for delivering this compound to specific tissues or cells, in order to maximize its therapeutic potential.
Méthodes De Synthèse
4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid can be synthesized through a multi-step process. The first step involves the reaction of 3-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with cyclohex-2-en-1-one to form the corresponding ketone. The ketone is then reduced to the corresponding alcohol, which is then acylated with N-(tert-butoxycarbonyl)-L-serine to form the corresponding ester. The ester is then deprotected and coupled with 2-aminothiophenol to form the final product, this compound.
Applications De Recherche Scientifique
4-[[2-(Cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid has been extensively used in scientific research to study the role of COX-2 in various biological processes. It has been shown to have anti-inflammatory, anti-tumor, and anti-angiogenic properties. It has also been used to study the role of COX-2 in cardiovascular diseases, neurodegenerative diseases, and gastrointestinal diseases.
Propriétés
IUPAC Name |
4-[[2-(cyclohexen-1-yl)acetyl]amino]-3-methylbenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO3/c1-11-9-13(16(19)20)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h5,7-9H,2-4,6,10H2,1H3,(H,17,18)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIBROJVLAQOTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=O)O)NC(=O)CC2=CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[1-(5-Methylpyrimidin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570509.png)
![4-[[4-(1-Aminoethyl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B7570511.png)
![1-[1-(3-Chloropyridin-2-yl)piperidin-4-yl]ethanamine](/img/structure/B7570515.png)



![[4-(1-Aminoethyl)piperidin-1-yl]-phenylmethanone](/img/structure/B7570534.png)


![1-[1-[(4-Methoxyphenyl)methyl]piperidin-4-yl]ethanamine](/img/structure/B7570575.png)

![2-[(2-Bromo-4-methylphenyl)sulfonyl-(carboxymethyl)amino]acetic acid](/img/structure/B7570613.png)
![[4-(2-Hydroxy-2-methylpropyl)piperazin-1-yl]-(5-methylfuran-2-yl)methanone](/img/structure/B7570616.png)
